molecular formula C5H3Br2ClN2 B189625 4,6-Dibromo-2-chloropyridin-3-amine CAS No. 887570-91-4

4,6-Dibromo-2-chloropyridin-3-amine

Cat. No.: B189625
CAS No.: 887570-91-4
M. Wt: 286.35 g/mol
InChI Key: MELFQEILRLHIJL-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloropyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C5H3Br2ClN2 and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-chloropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,6-dibromo-2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFQEILRLHIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355742
Record name 4,6-dibromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-91-4
Record name 4,6-dibromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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